molecular formula C8H14N4O2 B13078328 7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13078328
M. Wt: 198.22 g/mol
InChI Key: XOLXJVKDBDUNDW-UHFFFAOYSA-N
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Description

The compound 7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine family, a class of heterocyclic compounds characterized by a fused triazole and pyrimidine ring system. This scaffold is notable for its structural versatility, enabling diverse substitutions that modulate physicochemical and biological properties.

Triazolopyrimidines have been explored for applications ranging from anticonvulsants to anticancer agents, attributed to their ability to interact with biological targets such as tubulin, dihydroorotate dehydrogenase (DHODH), and acetolactate synthase .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

7-(dimethoxymethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H14N4O2/c1-13-7(14-2)6-3-4-9-8-10-5-11-12(6)8/h5-7H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

XOLXJVKDBDUNDW-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCNC2=NC=NN12)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction of dialkyl acetylenedicarboxylates with 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and catalyst-free conditions makes the process more sustainable and cost-effective. Additionally, the scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of various enzymes, such as JAK1 and JAK2 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Discussion

The 7-position of triazolopyrimidines serves as a critical site for tailoring activity. While alkoxy and aryl groups dominate literature examples, the dimethoxymethyl group in the target compound offers unique advantages:

  • Solubility : Methoxy groups may improve water solubility compared to hydrophobic aryl or long-chain alkoxy substituents.
  • Metabolic Stability : Dimethoxymethyl could resist oxidative degradation better than simple alkyl chains.
  • Electronic Effects : Electron-donating methoxy groups might enhance interactions with polar enzyme active sites.

Further studies are needed to validate these hypotheses and explore applications in drug discovery or agrochemistry.

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